molecular formula C20H22N2O2S B5264678 N-[1-[(4-methyl-1-piperidinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide

N-[1-[(4-methyl-1-piperidinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide

Cat. No.: B5264678
M. Wt: 354.5 g/mol
InChI Key: GLMZMHRCDHQDHQ-NBVRZTHBSA-N
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Description

N-[1-[(4-methyl-1-piperidinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the development and activation of B-cells. TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Mechanism of Action

N-[1-[(4-methyl-1-piperidinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide selectively inhibits the activity of BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and survival of B-cells, which are essential for the immune response. By inhibiting BTK, this compound prevents the activation and proliferation of B-cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B-cell activation and proliferation, and the reduction of cytokine production. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-[1-[(4-methyl-1-piperidinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide has several advantages for use in lab experiments, including its high selectivity for BTK, its favorable pharmacokinetic profile, and its ability to inhibit B-cell activation and proliferation. However, there are also some limitations to the use of this compound in lab experiments, including its potential off-target effects and the need for careful dosing and administration.

Future Directions

There are several future directions for the development and application of N-[1-[(4-methyl-1-piperidinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide. One potential direction is the use of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its efficacy in the treatment of cancer and autoimmune disorders. Another potential direction is the exploration of this compound in other diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, the development of more selective and potent BTK inhibitors, including this compound derivatives, may also be a promising future direction for the field.

Synthesis Methods

The synthesis of N-[1-[(4-methyl-1-piperidinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide involves several steps, including the coupling of 2-thiopheneboronic acid with 4-methylpiperidine-1-carboxylic acid, followed by the addition of benzoyl chloride and vinyl magnesium bromide. The final product is obtained after purification and characterization by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[1-[(4-methyl-1-piperidinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, including those in B-cell lymphomas and leukemias. In addition, this compound has been shown to be effective in reducing the symptoms of autoimmune disorders, including rheumatoid arthritis and lupus.

Properties

IUPAC Name

N-[(E)-3-(4-methylpiperidin-1-yl)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-15-9-11-22(12-10-15)20(24)18(14-17-8-5-13-25-17)21-19(23)16-6-3-2-4-7-16/h2-8,13-15H,9-12H2,1H3,(H,21,23)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMZMHRCDHQDHQ-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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